Copper(II) methoxide

Übersicht

Beschreibung

Copper(II) methoxide is used as primary and secondary intermediates . Treatment of these methoxide derivatives with excess water results in the clean formation of mononuclear copper(II) hydroxide complexes .

Synthesis Analysis

The first report describing the synthesis and isolation in pure form of copper(II) methoxide was made by Brubaker and Wicholas in 1965 . Copper methoxide was prepared in 89.5% yield by reaction of lithium methoxide and CuCl2 in methanol and characterized by elemental analysis and infrared spectroscopy .Molecular Structure Analysis

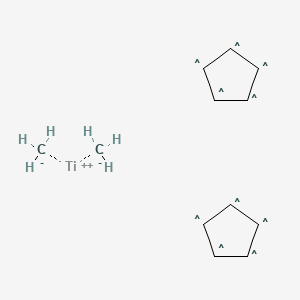

The product has been structurally characterized for the first time by single crystal X-ray diffraction and found to possess a novel infinite one-dimensional chain structure in which copper atoms in distorted square planar coordination environments are linked by bridging methoxide ligands .Chemical Reactions Analysis

Copper methoxide has been prepared under fairly mild solventothermal conditions by direct reaction of copper(II) acetate monohydrate and methanol . The conversion of copper acetate to copper methoxide is essentially quantitative .Physical And Chemical Properties Analysis

Copper(II) methoxide is a solid substance . Its melting point is 206 °C (dec.) (lit.) . Its molecular weight is 125.61 .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Rhodamine B Dye in Water

- Summary of Application : Copper(II) methoxide is used in the synthesis of a copper (II) metal–organic framework (MOF) for the photocatalytic degradation of Rhodamine B dye in water .

- Methods of Application : The MOF based on 1,3,5-benzenetricarboxylic acid (Cu 3 (BTC) 2) was synthesized by the hydrothermal method . The photocatalytic activity of Cu 3 (BTC) 2 was examined on Rhodamine B (RhB) degradation under visible light irradiation .

- Results or Outcomes : The synthesized Cu 3 (BTC) 2 exhibited pyramid-shaped morphology and showed an average specific area of 32.16 m 2 g −1 . The outcomes displayed exceedingly enhanced photocatalytic activity under visible light . Its recyclability was also confirmed for multiple cycles .

Synthesis of Mononuclear Copper (II) Hydroxide Complexes

- Summary of Application : Copper(II) methoxide is used as primary and secondary intermediates . Treatment of these methoxide derivatives with excess water results in the clean formation of mononuclear copper (II) hydroxide complexes .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Photocatalytic Activity of Copper (II) Oxide Nanoparticles

- Summary of Application : Copper(II) methoxide is used in the synthesis of copper (II) oxide nanoparticles for photocatalytic activity . Some of the most frequent uses of photocatalytic oxidation reactions are pollution reduction, self-cleaning, and self-disinfecting products .

- Methods of Application : The copper (II) oxide nanoparticles were synthesized utilizing citric acid with co-precipitation techniques . The physicochemical properties of synthesized copper (II) oxide nanoparticles were characterized by UV–Vis spec, SEM, HRTEM, XRD, and FTIR analysis .

- Results or Outcomes : The average particle size of copper (II) oxide nanoparticles was around 30–50 nm . The photocatalytic degradation of MB dye is completely achieved in 100 min . Based on this result, it can be indicated that copper (II) oxide nanoparticle is an effective photocatalytic material and can be used in wastewater treatment in future prospective .

Energy Conversion and Storage

- Summary of Application : Copper and copper-based compounds, including Copper(II) methoxide, are broadly investigated due to their excellent properties, including the ability of absorbing visible light, electronic tunability .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Co-Pyrolysis of Waste Polyester Enameled Wires and Poly (vinyl chloride)

- Summary of Application : Copper(II) oxide (CuO) was chosen and demonstrated to be an efficient dechlorinating agent in the co-pyrolysis of waste polyester enameled wires and poly (vinyl chloride) (PVC) . CuO did not introduce any impurities that influence the quality of the recovered Cu .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Sustainable Environmental Applications

- Summary of Application : Copper-based nanomaterials, including Copper(II) methoxide, have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability . This review focuses on the synthesis and extensive applications of copper nanomaterials in environmental catalysis, addressing knowledge gaps in pollution management .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

copper;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNQPTYHFBBKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

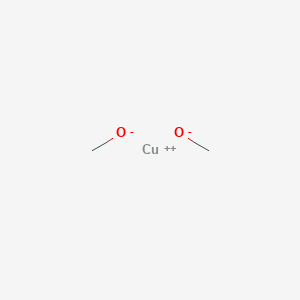

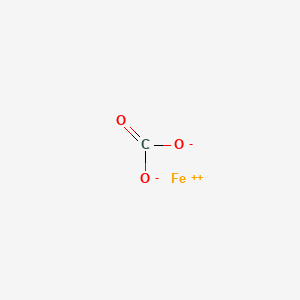

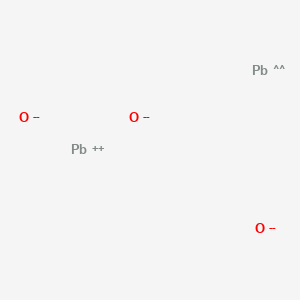

C[O-].C[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;methanolate | |

CAS RN |

1184-54-9 | |

| Record name | Copper(II) methoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-alpha-(2R*,3R*)]-](/img/no-structure.png)

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)